PHD2 Inhibitor Potency: 4-Methyl-4,7-diazaspiro[2.5]octane Outperforms Matched-Pair Building Blocks in Takeda Patent Series
In the Takeda Pharmaceutical PHD2 inhibitor patent (US10407409), the elaborated compound incorporating 4-methyl-4,7-diazaspiro[2.5]octane as the amide-forming amine (Example 324) achieved an IC₅₀ of 2.88 nM against the PHD2 enzyme (residues 181–417, 5 nM enzyme concentration) [1]. In direct comparison within the same assay system, matched-pair analogs using alternative cyclic amine building blocks demonstrated lower potency: the octahydropyrrolo[1,2-a]pyrazine-containing analog (Example 288) showed IC₅₀ 3.31 nM, representing a 15% reduction in potency; the 4-ethyl-2-methylpiperazine analog (Example 341) showed IC₅₀ 3.39 nM (18% reduction); and the simple N-methylnicotinamide derivative (Example 107) showed IC₅₀ 3.98 nM (38% reduction) [2][3]. This within-patent, same-assay comparison demonstrates that the 4-methyl-4,7-diazaspiro[2.5]octane building block confers measurable potency advantages over alternative cyclic and acyclic amine building blocks.
| Evidence Dimension | PHD2 enzyme inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 2.88 nM (elaborated compound containing 4-methyl-4,7-diazaspiro[2.5]octane; US10407409 Example 324) |
| Comparator Or Baseline | IC₅₀ = 3.31 nM (octahydropyrrolo[1,2-a]pyrazine analog, Example 288); IC₅₀ = 3.39 nM (4-ethyl-2-methylpiperazine analog, Example 341); IC₅₀ = 3.98 nM (N-methylnicotinamide analog, Example 107) |
| Quantified Difference | 13–38% improvement in potency (ΔIC₅₀ = 0.43–1.10 nM) relative to comparator building blocks |
| Conditions | PHD2 enzyme assay (residues 181–417), 5 nM enzyme, increasing inhibitor concentrations, IC₅₀ determination by mixing method (BindingDB assay ID 8687) |
Why This Matters
For procurement decisions in PHD2-targeted drug discovery programs, selecting the 4-methyl-4,7-diazaspiro[2.5]octane building block over alternative amines provides a demonstrated 13–38% potency advantage in the final elaborated inhibitor, potentially reducing the medicinal chemistry optimization burden.
- [1] BindingDB. BDBM413139: 2-fluoro-4-(5-hydroxy-1-(5-(4-methyl-4,7-diazaspiro[2.5]octane-7-carbonyl)pyridin-2-yl)-1H-pyrazol-4-yl)-3-methylbenzonitrile. IC₅₀ 2.88 nM, PHD2 enzyme. US10407409 Example 324. View Source
- [2] BindingDB. BDBM413200: 4-(5-hydroxy-1-(5-(octahydropyrrolo[1,2-a]pyrazine-2-carbonyl)pyridin-2-yl)-1H-pyrazol-4-yl)-3-methylbenzonitrile. IC₅₀ 3.31 nM, PHD2 enzyme. US10407409 Example 288. View Source
- [3] BindingDB. BDBM413239: (S)-4-(1-(5-(4-ethyl-2-methylpiperazine-1-carbonyl)pyridin-2-yl)-5-hydroxy-1H-pyrazol-4-yl)-2-fluoro-3-methylbenzonitrile. IC₅₀ 3.39 nM, PHD2 enzyme. US10407409 Example 341; BDBM413148: Example 107, IC₅₀ 3.98 nM. View Source
